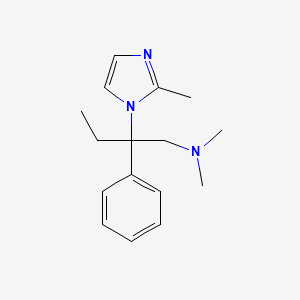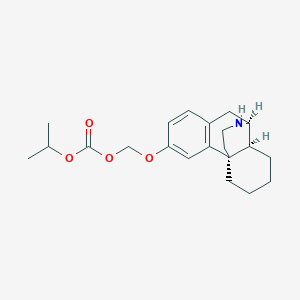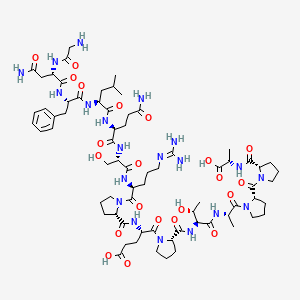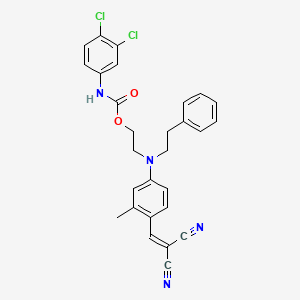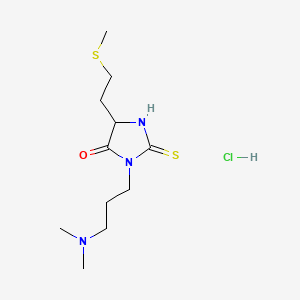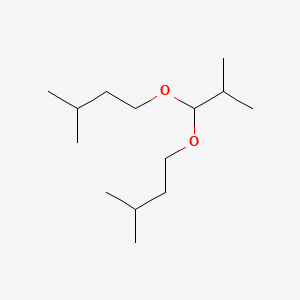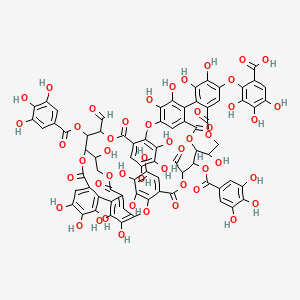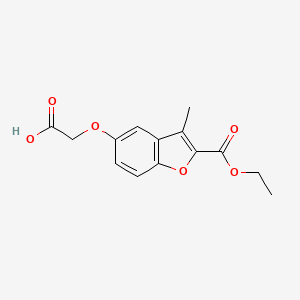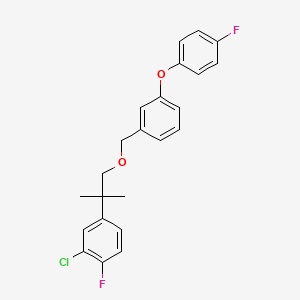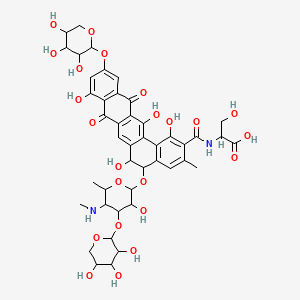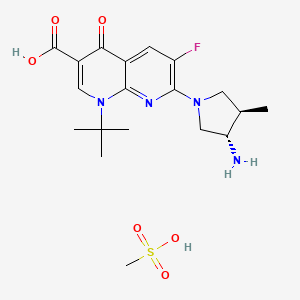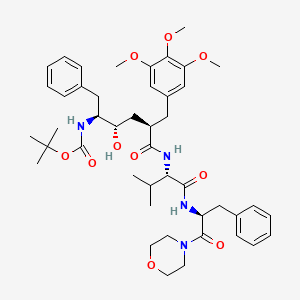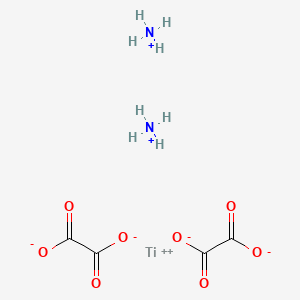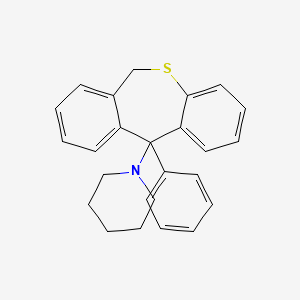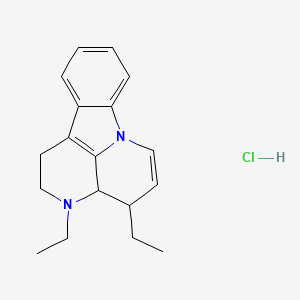
3,4-Diethyl-1,2,3,3a-tetrahydroindolo(3,2,1-de)(1,5)naphthyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride is a complex organic compound belonging to the indolonaphthyridine family. This compound is characterized by its unique structure, which combines indole and naphthyridine moieties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride typically involves multi-step organic reactions. One common method involves the Gould-Jacobs reaction, which includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkyl or aryl derivatives.
科学研究应用
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl-2,3,3a,4-tetrahydro-1H-indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylate monohydrochloride: Another indolonaphthyridine derivative with similar structural features.
Vinconate hydrochloride: Known for its effects on phosphatidylinositol hydrolysis.
Uniqueness
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride stands out due to its specific diethyl substitutions, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
属性
CAS 编号 |
94831-73-9 |
|---|---|
分子式 |
C18H23ClN2 |
分子量 |
302.8 g/mol |
IUPAC 名称 |
4,6-diethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-3-13-9-12-20-16-8-6-5-7-14(16)15-10-11-19(4-2)17(13)18(15)20;/h5-9,12-13,17H,3-4,10-11H2,1-2H3;1H |
InChI 键 |
CEAHFSPCSCWQHL-UHFFFAOYSA-N |
规范 SMILES |
CCC1C=CN2C3=CC=CC=C3C4=C2C1N(CC4)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


